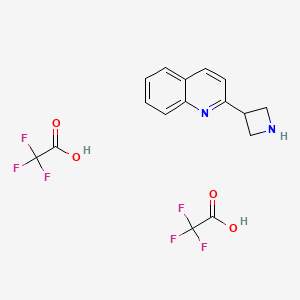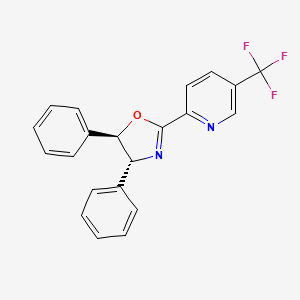
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C16H14F6N2O4. It is known for its unique structure, which includes a quinoline ring and an azetidine moiety, both of which are significant in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) typically involves the reaction of quinoline derivatives with azetidine intermediates. The reaction conditions often require the use of trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. Specific details on the reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Applications De Recherche Scientifique
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer research. The azetidine moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyrrolidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
- 2-(Piperidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
- 2-(Morpholin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
Uniqueness
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its analogs with different nitrogen-containing rings. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Propriétés
IUPAC Name |
2-(azetidin-3-yl)quinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2C2HF3O2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;2*3-2(4,5)1(6)7/h1-6,10,13H,7-8H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDKXNMLMJWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B8193489.png)




![(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride](/img/structure/B8193537.png)

![7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8193556.png)

